An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-Bromo-1-vinyl-1H-pyrazole. The information is curated for professionals in chemical research and drug development, with a focus on delivering precise data and actionable experimental insights.
Core Chemical Properties
4-Bromo-1-vinyl-1H-pyrazole, with the CAS number 88246-53-5, is a substituted pyrazole characterized by a bromine atom at the 4-position and a vinyl group attached to the nitrogen at the 1-position. These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | PubChem[1] |
| Molecular Weight | 173.01 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-1-ethenylpyrazole | PubChem[1] |
| Appearance | Not explicitly reported, likely a solid or liquid | |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | 105.744 °C at 760 mmHg (Computed) | ECHEMI[2] |
| Density | 1.554 g/cm³ (Computed) | ECHEMI[2] |
| Solubility | Data not available in searched literature. | |
| Flash Point | 17.753 °C (Computed) | ECHEMI[2] |
| InChI | InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | PubChem[1] |
| SMILES | C=CN1C=C(C=N1)Br | PubChem[1] |
Chemical Structure and Spectroscopic Data
The structure of 4-Bromo-1-vinyl-1H-pyrazole features a five-membered aromatic pyrazole ring. The vinyl group at the N1 position and the bromine atom at the C4 position are the key reactive sites.
Spectroscopic Analysis
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Pyrazole H-3 | 7.5 - 8.0 | s | |
| Pyrazole H-5 | 7.5 - 8.0 | s | |
| Vinyl CH | 6.8 - 7.2 | dd | Jtrans ≈ 15-17, Jcis ≈ 9-11 |
| Vinyl CH₂ (trans) | 5.4 - 5.8 | d | Jtrans ≈ 15-17 |
| Vinyl CH₂ (cis) | 5.0 - 5.4 | d | Jcis ≈ 9-11 |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Pyrazole C-3 | 135 - 145 |
| Pyrazole C-4 | 90 - 100 |
| Pyrazole C-5 | 125 - 135 |
| Vinyl CH | 128 - 135 |
| Vinyl CH₂ | 105 - 115 |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 4-Bromo-1-vinyl-1H-pyrazole are not extensively published. However, general methods for the synthesis of vinylpyrazoles can be adapted.
Synthesis via Dehydrochlorination of 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
This method involves the N-alkylation of 4-bromopyrazole with 1,2-dichloroethane followed by dehydrochlorination. The use of a phase transfer catalyst (PTC) can facilitate the reaction in a biphasic system.[3]
Materials:
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4-Bromopyrazole
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1,2-Dichloroethane (excess)
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Sodium hydroxide (or other suitable base)
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Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)
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Organic solvent (e.g., toluene)
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Water
Procedure:
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N-Alkylation: A mixture of 4-bromopyrazole, excess 1,2-dichloroethane, and the phase transfer catalyst in an organic solvent is prepared.
-
An aqueous solution of a strong base (e.g., 50% NaOH) is added dropwise to the vigorously stirred mixture at a controlled temperature (e.g., 50-70 °C).
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The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
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Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield crude 4-bromo-1-(2-chloroethyl)-1H-pyrazole.
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Dehydrochlorination: The crude intermediate is then treated with a strong base (e.g., potassium tert-butoxide or powdered NaOH) in a suitable solvent (e.g., THF or DMSO) at an elevated temperature to induce elimination of HCl.
-
The reaction progress is monitored until completion.
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The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
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The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude 4-Bromo-1-vinyl-1H-pyrazole.
Purification
Purification of the final product can be achieved through standard laboratory techniques.
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Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be employed to separate the desired compound from impurities with different boiling points.[4]
-
Column Chromatography: For both liquid and solid products, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a common and effective purification method.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystals. Common recrystallization solvents include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone.[6][7][8]
Reactivity and Synthetic Applications
The dual functionality of 4-Bromo-1-vinyl-1H-pyrazole makes it a versatile intermediate in organic synthesis.
Reactions of the Vinyl Group
The vinyl group can participate in various addition and cycloaddition reactions. A notable example is the [2+2] cycloaddition with tetracyanoethylene (TCNE). This reaction proceeds through a charge-transfer complex to form a cyclobutane ring. However, for 4-bromo-1-vinylpyrazole, the yield of this reaction is reported to be low (2-5%).[9]
Reactions of the Bromo Group
The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution and can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents.[5] It can also undergo bromine-lithium exchange to generate a nucleophilic pyrazolyl species.[9]
Visualizing Synthetic and Reaction Pathways
Synthesis of 4-Bromo-1-vinyl-1H-pyrazole
Caption: Synthetic pathway to 4-Bromo-1-vinyl-1H-pyrazole.
[2+2] Cycloaddition Reaction
Caption: [2+2] Cycloaddition of 4-Bromo-1-vinyl-1H-pyrazole.
References
- 1. 4-Bromo-1-vinyl-1H-pyrazole | C5H5BrN2 | CID 13498184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversible [4 + 2] cycloaddition reaction of 1,3,2,5-diazadiborinine with ethylene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
